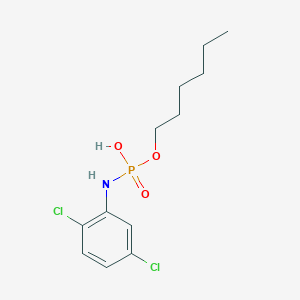

Hexyl 2,5-dichlorophenylphosphoroamidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexyl 2,5-dichlorophenylphosphoroamidate, also known as this compound, is a useful research compound. Its molecular formula is C12H17Cl2NO3P- and its molecular weight is 326.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

A. Substrate for Enzymatic Studies

HDCP has been utilized as a substrate to study the activity of serum A-esterases in both domestic and sea birds. Research indicates that it can induce delayed neuropathy in hens, making it a valuable tool for identifying new A-esterase activities and understanding their hydrolysis levels under different conditions, including copper (Cu²⁺) and zinc (Zn²⁺) dependence .

B. Chiral Compound Analysis

As a chiral organophosphorus compound, HDCP undergoes enzymatic hydrolysis in biological systems. This property is exploited in chiral high-performance liquid chromatography (HPLC) to separate its enantiomers, which is crucial for studying stereoselectivity in biochemical reactions .

C. Neuropathy Target Esterase (NTE) Activity

Studies have shown that HDCP inhibits NTE activity, which is essential for understanding neurotoxic mechanisms. Recovery of NTE activity post-inhibition has been documented in bovine chromaffin cell cultures, indicating potential pathways for therapeutic interventions .

Agricultural Chemistry

A. Pesticide Development

HDCP is being explored as a potential pesticide or herbicide due to its biological activity against various pests. Its efficacy and safety profiles are under investigation to establish its viability as a sustainable agricultural chemical.

Toxicological Research

A. Hydrolysis Mechanisms

Research has demonstrated that the hydrolysis of HDCP in hen plasma is significantly enhanced by Cu²⁺ ions, indicating a potential detoxification pathway for organophosphorus compounds . Understanding these mechanisms is critical for assessing the environmental impact and safety of such compounds.

Data Table: Summary of Applications

Case Studies

- Enzymatic Hydrolysis Study : A study investigated the hydrolysis levels of HDCP in hen serum and established the dependence on metal ions like Cu²⁺ and Zn²⁺. This research provides insights into the enzymatic pathways involved in detoxifying organophosphorus compounds .

- Chiral Analysis Using HPLC : The separation of enantiomers of HDCP through chiral HPLC was examined, highlighting its utility in stereochemical studies relevant to pharmacology and toxicology .

- NTE Recovery Mechanism : Research focused on the recovery of NTE activity after inhibition by HDCP, providing critical insights into neurotoxic effects and potential recovery strategies within biological systems .

Eigenschaften

CAS-Nummer |

109791-13-1 |

|---|---|

Molekularformel |

C12H17Cl2NO3P- |

Molekulargewicht |

326.15 g/mol |

IUPAC-Name |

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |

InChI |

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |

InChI-Schlüssel |

KFTDOKAFZCTUQM-UHFFFAOYSA-M |

SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

Kanonische SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

Synonyme |

HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.